molecular formula C12H14I2N4O B11484135 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-iodo-1H-pyrazol-1-yl)butan-1-one

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-iodo-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B11484135
M. Wt: 484.07 g/mol
InChI Key: OHPXDTXJSLSLDH-UHFFFAOYSA-N
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Description

1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE is a synthetic organic compound characterized by the presence of two pyrazole rings, each substituted with iodine atoms

Preparation Methods

The synthesis of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 4-iodo-1H-pyrazole and 4-iodo-3,5-dimethyl-1H-pyrazole through cyclization reactions of appropriate precursors.

    Coupling Reaction: The pyrazole rings are then coupled with a butanone derivative under specific reaction conditions, such as the presence of a base and a coupling agent.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms on the pyrazole rings can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The carbonyl group in the butanone moiety can participate in condensation reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE can be compared with other similar compounds, such as:

    1-(4-BROMO-1H-PYRAZOL-1-YL)-4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with bromine atoms instead of iodine.

    1-(4-CHLORO-1H-PYRAZOL-1-YL)-4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with chlorine atoms instead of iodine.

    1-(4-FLUORO-1H-PYRAZOL-1-YL)-4-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with fluorine atoms instead of iodine.

The uniqueness of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE lies in the presence of iodine atoms, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H14I2N4O

Molecular Weight

484.07 g/mol

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-(4-iodopyrazol-1-yl)butan-1-one

InChI

InChI=1S/C12H14I2N4O/c1-8-12(14)9(2)17(16-8)5-3-4-11(19)18-7-10(13)6-15-18/h6-7H,3-5H2,1-2H3

InChI Key

OHPXDTXJSLSLDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)N2C=C(C=N2)I)C)I

Origin of Product

United States

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